5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine
Description
Properties
Molecular Formula |
C7H6FN3 |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
5-fluoro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6FN3/c1-4-9-2-5-6(8)3-10-7(5)11-4/h2-3H,1H3,(H,9,10,11) |
InChI Key |
HUTZNOALJCISKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=CNC2=N1)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach to Pyrrolo[2,3-D]pyrimidines
The synthesis of pyrrolo[2,3-D]pyrimidine derivatives generally starts from 7H-pyrrolo[2,3-D]pyrimidine-2,4-diol, which undergoes chlorination and subsequent functional group transformations to introduce desired substituents. The key steps involve:
- Chlorination of the 2,4-diol precursor using phosphorus oxychloride in an aromatic solvent (commonly toluene).
- Temperature-controlled reactions with tertiary amine bases such as diisopropylethylamine to facilitate substitution.
- Further functionalization steps to introduce methyl and fluoro substituents at specific positions on the pyrrolo[2,3-D]pyrimidine core.
This approach is supported by detailed protocols from patent literature describing controlled temperature regimes and reagent equivalents to optimize yields and purity.
Specific Preparation of 5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine
While direct literature specifically naming the exact compound 5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is limited, the following synthetic strategy can be deduced from related pyrrolo[2,3-D]pyrimidine derivatives and halogenated analogues:
Starting Material Preparation
Begin with 7H-pyrrolo[2,3-D]pyrimidine-2,4-diol as the core scaffold.Chlorination Step
React the diol with phosphorus oxychloride (3 equivalents) in toluene at approximately 25°C, then gradually increase the temperature to about 75°C.Base Addition and Heating
Add diisopropylethylamine (2 equivalents) slowly over 2.5 hours to control exotherm, then heat the mixture to around 105°C for 16 hours to form 2,4-dichloro-7H-pyrrolo[2,3-D]pyrimidine intermediate.Selective Substitution
Introduce the methyl group at position 2 via nucleophilic substitution using a methylating agent or methyl nucleophile under basic conditions (e.g., potassium carbonate in an appropriate solvent).Fluorination at Position 5
Fluorination can be achieved through halogen exchange or direct fluorination methods, such as treatment with a fluorinating reagent (e.g., Selectfluor or N-fluorobenzenesulfonimide), targeting the 5-position on the pyrrolo[2,3-D]pyrimidine ring.Purification
The final compound is isolated by filtration, washing, and drying under vacuum. Purity is confirmed by NMR chemical shifts and other spectroscopic methods.
Example Protocol from Related Pyrrolo[2,3-D]pyrimidine Derivatives
A related synthesis of halogenated pyrrolo[2,3-D]pyrimidine derivatives involves:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | 7H-pyrrolo[2,3-D]pyrimidine-2,4-diol + phosphorus oxychloride (3 eq) in toluene, 25°C to 75°C | Formation of 2,4-dichloro intermediate |
| 2 | Addition of diisopropylethylamine (2 eq) over 2.5 h, heat at 105°C for 16 h | Completion of chlorination |
| 3 | Nucleophilic substitution with methyl source (e.g., methyl iodide or methyl lithium) in presence of potassium carbonate | Introduction of methyl group at position 2 |
| 4 | Fluorination using fluorinating agent at controlled temperature | Introduction of fluoro substituent at position 5 |
| 5 | Work-up: aqueous extraction, drying, filtration, and vacuum drying | Isolation of pure 5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine |
This sequence is adapted from general methods for pyrrolo[2,3-D]pyrimidine derivatives and halogenated analogues.
Data Tables Summarizing Preparation Conditions and Yields
| Step | Reagent(s) | Temperature (°C) | Time | Equivalents | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Chlorination | Phosphorus oxychloride, toluene | 25 → 75 | 2-3 h | 3.0 | ~87 (isolated) | Controlled temperature ramp |
| Base addition | Diisopropylethylamine | 75 → 105 | 16 h | 2.0 | - | Slow addition to control exotherm |
| Methylation | Methyl source, potassium carbonate | 50-80 | 4-8 h | 1.5-2.0 | Variable | Depends on methylating agent |
| Fluorination | Fluorinating agent (e.g., Selectfluor) | 0-25 | 1-4 h | 1.0-1.5 | Variable | Requires careful control to avoid over-fluorination |
| Purification | Filtration, washing, drying | Ambient | - | - | - | Confirmed by NMR and MS |
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield various halogenated derivatives, while oxidation reactions can produce ketones or aldehydes .
Scientific Research Applications
Anticancer Agent
Substituted carbonucleoside derivatives, including 5-fluoro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, are useful as anticancer agents . These derivatives may be formulated as a sterile, non-pyrogenic composition for applications in treating various cancers, including endometrial, esophageal, head and neck, urinary bladder, cervical, and vulvar neoplasms .
FAK Inhibition
5-Fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated activity against FAK, a non-receptor tyrosine kinase involved in cell adhesion, migration, invasion, survival, and angiogenesis .
Impact on Cell Cycle and Apoptosis
Studies have shown that a pyrrolo[2,3-d]pyrimidine derivative, referred to as compound 5k , can induce cell cycle arrest and apoptosis in HepG2 cells .
Cell Cycle Analysis
Treatment with compound 5k increased the proportion of HepG2 cells in the G1 phase while decreasing the proportion in the S and G2/M phases, suggesting an antiproliferative effect . The percentage of cells in the G0-G1 phase increased from 43.86% to 49.18%, while the S phase decreased from 36.76% to 32.52%, and the G2/M phase decreased from 19.38% to 18.3% .
Apoptosis
An Annexin-V/Propidium Iodide (PI) staining assay revealed that treatment with compound 5k impacts the apoptotic and necrotic cell distribution of HepG2 cells . The percentage of apoptotic cells was higher in the 5k -treated group compared to the control group . Specifically, the percentage of apoptotic cells in the early stage of the experiment was 0.51% in the control group and 15.63% in the 5k -treated group .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets. For instance, it inhibits focal adhesion kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. By binding to the ATP pocket of FAK, the compound disrupts its kinase activity, leading to reduced cancer cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pyrrolo[2,3-d]pyrimidine derivatives are structurally diverse, with variations in substituents and fused rings influencing their physicochemical and biological properties. Below is a comparative analysis of key analogues:
Physicochemical Properties
- Solubility : Fluorinated derivatives (e.g., 5-Fluoro-2-methyl) show improved aqueous solubility compared to brominated analogues (7D) due to reduced hydrophobicity .
- Stability : The 5-fluoro substituent resists metabolic degradation better than 5-bromo or 5-chloro variants, as observed in hepatic microsome assays .
Biological Activity
5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family. Its structure features a pyrrole ring fused to a pyrimidine ring, with notable substitutions at the 5-position (fluorine) and the 2-position (methyl) that significantly influence its biological activity and pharmacological properties. This article explores the compound's biological activities, particularly its anticancer properties and potential therapeutic applications.
The molecular formula of 5-fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is C₇H₆FN₃, with a molecular weight of approximately 151.14 g/mol. The fluorine substitution enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry. The synthesis typically involves nucleophilic substitutions at the fluorine site, with one common method being the reaction of 4-chloro-5-amino-pyrrolo[2,3-d]pyrimidines with fluorinating agents under controlled conditions .
Anticancer Properties
Research has indicated that 5-fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine exhibits significant anticancer activity by inhibiting various protein kinases involved in cancer cell proliferation and survival. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, with low micromolar IC₅₀ values against different cancer cell lines .
Case Study: Inhibition of Tyrosine Kinases
A study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines could effectively inhibit tyrosine kinases such as EGFR, Her2, VEGFR2, and CDK2. For instance, one derivative exhibited an IC₅₀ value ranging from 40 to 204 nM against these targets, comparable to established tyrosine kinase inhibitors like sunitinib . The mechanism involved cell cycle arrest and apoptosis induction in HepG2 cells, marked by increased levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Immunosuppressive Properties
Additionally, 5-fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine has been investigated for its immunosuppressive properties. This makes it a candidate for treating autoimmune diseases and conditions requiring immune modulation .
Structure-Activity Relationship (SAR)
The unique fluorination pattern combined with the methyl group in 5-fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine enhances its pharmacokinetic properties compared to other derivatives. The presence of fluorine increases lipophilicity and metabolic stability, which are advantageous for drug development .
Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | Chlorine substitution at position 2 | Anticancer activity |
| 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | Chlorine substitution at position 4 | Protein kinase inhibition |
| 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine | Methyl substitution at position 5 | Antiproliferative effects |
| 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine | Methyl substitution at position 6 | Varying kinase inhibition |
Q & A
What are the optimal synthetic routes for 5-Fluoro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, and how do reaction conditions influence regioselectivity?
Basic Synthesis Method :
A common approach involves alkylation and halogenation steps. For example, methyl group introduction at the 2-position can be achieved using methyl iodide (MeI) and a strong base like cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., N-methyl-2-pyrrolidone). Fluorination at the 5-position may require electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution of a pre-installed leaving group (e.g., bromine or iodine) .
Advanced Optimization :
Regioselectivity challenges arise due to the compound’s fused pyrrole-pyrimidine system. Computational modeling (e.g., DFT calculations) can predict reactive sites, while X-ray crystallography (as in ) confirms regiochemical outcomes. For fluorination, microwave-assisted synthesis may improve yield and reduce side reactions compared to traditional thermal methods .
How can researchers resolve contradictory data in NMR characterization of pyrrolo[2,3-d]pyrimidine derivatives?
Basic Protocol :
Use high-resolution ¹H/¹³C NMR with deuterated solvents (DMSO-d₆ or CDCl₃) to assign aromatic protons and substituents. For example, the methyl group at C2 typically appears as a singlet (δ ~2.5 ppm), while fluorine at C5 deshields adjacent protons, causing distinct splitting patterns .
Advanced Analysis :
Contradictions may arise from tautomerism or solvent effects. Variable-temperature NMR (VT-NMR) can identify dynamic processes, while 2D techniques (e.g., HMBC, NOESY) resolve overlapping signals. Cross-validate with mass spectrometry (HRMS) and X-ray data (as in ) to confirm structural assignments .
What strategies enhance the biological activity of 5-Fluoro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine as a kinase inhibitor?
Basic SAR Insights :
The fluorine atom at C5 enhances electronegativity, improving binding to kinase ATP pockets (e.g., EGFR, VEGFR2). Methyl at C2 increases lipophilicity, aiding membrane permeability. Compare with analogs like 4-chloro-5-ethyl derivatives (), where bulkier substituents reduce selectivity .
Advanced Design :
Structure-guided modifications:
- Replace fluorine with bioisosteres (e.g., chloro, cyano) to modulate potency.
- Introduce solubilizing groups (e.g., morpholine, piperazine) at C7 to improve pharmacokinetics.
Validate using in vitro kinase assays (IC₅₀ determination) and molecular docking studies .
How should researchers address purity discrepancies in commercially sourced intermediates?
Basic Quality Control :
Use analytical HPLC (>95% purity threshold) and LC-MS to detect impurities. For example, Sigma-Aldridch’s disclaimer ( ) highlights the need for independent validation. Recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) can purify crude intermediates .
Advanced Troubleshooting :
If impurities persist, employ orthogonal techniques:
- ¹⁹F NMR to confirm fluorine content.
- Chiral HPLC for enantiomeric purity (if applicable).
- Thermogravimetric analysis (TGA) to detect solvates or hydrates .
What computational tools predict the reactivity of 5-Fluoro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine in nucleophilic substitutions?
Basic Modeling :
Use software like Gaussian or ADF for frontier molecular orbital (FMO) analysis. The LUMO map identifies electrophilic sites (e.g., C5 for SNAr reactions), while natural bond orbital (NBO) analysis quantifies charge distribution .
Advanced Applications :
Machine learning (e.g., Chemprop) trains models on pyrrolo[2,3-d]pyrimidine reaction datasets to predict regioselectivity and yields. Validate predictions with microfluidic high-throughput experimentation (HTE) .
How do crystallization conditions affect the polymorphic forms of this compound?
Basic Crystallography :
Slow evaporation from ethanol/water mixtures typically yields single crystals suitable for X-ray diffraction. Orthorhombic systems (e.g., P2₁2₁2₁ in ) are common for pyrrolo[2,3-d]pyrimidines .
Advanced Polymorph Screening :
Use solvent-drop grinding or cooling crystallizers to explore polymorphs. Pair with synchrotron XRD for high-resolution data. Differential scanning calorimetry (DSC) identifies thermal stability differences between forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
